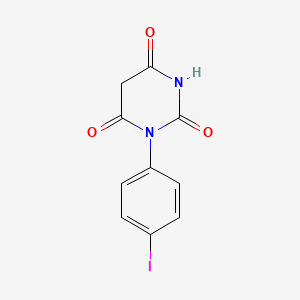![molecular formula C13H17NO7 B5176821 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid](/img/structure/B5176821.png)
4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a tetrahydro-2H-pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Coupling with Benzoic Acid: The final step involves coupling the tetrahydro-2H-pyran derivative with benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Applications De Recherche Scientifique
4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive hydroxyl groups.
Mécanisme D'action
The mechanism of action of 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallic Acid: Contains three hydroxyl groups on a benzoic acid moiety.
Salicylic Acid: Contains a hydroxyl group and a carboxyl group on a benzene ring.
Catechol: Contains two hydroxyl groups on a benzene ring.
Uniqueness
4-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]amino}benzoic acid is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
IUPAC Name |
4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c15-5-8-9(16)10(17)11(18)12(21-8)14-7-3-1-6(2-4-7)13(19)20/h1-4,8-12,14-18H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMVXDITZWJXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: While the exact mechanism remains to be fully elucidated, research suggests that K-MAP exerts its effects by modulating prostaglandin metabolism. [, , ] It appears to influence the balance of various prostaglandins, including PGD2 and PGI2, which play crucial roles in regulating platelet function and vascular tone. [, ]
ANone: Studies show that K-MAP inhibits platelet aggregation, a key process in thrombus formation. [, , ] This effect is linked to its ability to increase cyclic AMP (cAMP) levels in platelets. [, ] K-MAP appears to achieve this by stimulating the production of PGD2, a potent activator of adenylate cyclase, the enzyme responsible for cAMP synthesis. []
ANone: Research indicates that K-MAP stimulates the release of PGI2 in rat arterial rings. [] PGI2, a potent vasodilator and inhibitor of platelet aggregation, contributes to the overall antithrombotic effects observed with K-MAP. [, ]
ANone: The provided research primarily focuses on the biological effects of K-MAP. More research is needed to fully understand its material compatibility and stability in different environments.
ANone: The provided research focuses on the pharmacological properties of K-MAP. There is no evidence suggesting that it possesses significant catalytic activity.
ANone: The provided research doesn't detail any computational chemistry or modeling studies conducted on K-MAP. Such studies could offer valuable insights into its interactions with biological targets and help design novel derivatives with enhanced properties.
ANone: The provided research does not explore the structure-activity relationships of K-MAP. Further studies exploring modifications to its chemical structure would be valuable to optimize its pharmacological profile.
ANone: Further research is required to determine the stability of K-MAP under different storage conditions and to develop optimal formulations that improve its solubility, bioavailability, and therapeutic efficacy.
ANone: Information about specific SHE regulations for K-MAP is not available in the provided research. Adhering to relevant safety regulations and guidelines is crucial when handling and studying any chemical compound.
ANone: While the provided research indicates that K-MAP effectively reduced platelet hyperaggregation in diabetic patients after 12 weeks of administration, [] further studies are needed to determine its precise duration of action and optimal dosing regimen.
ANone: In vitro studies demonstrated that K-MAP inhibits platelet aggregation induced by ADP and epinephrine in a dose-dependent manner. [, ] It also increased cAMP levels and cAMP-dependent protein kinase activity in human platelets. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
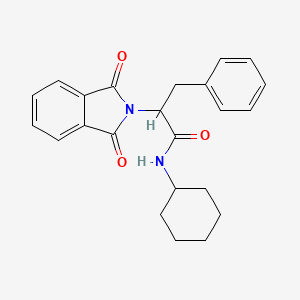
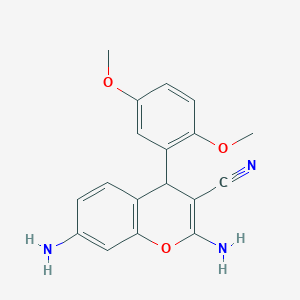
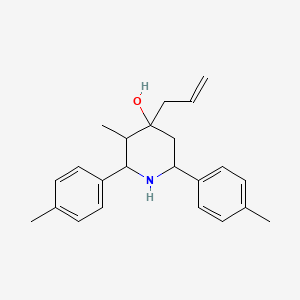
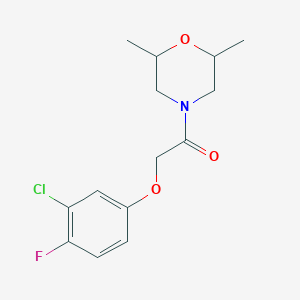
![N-(4-CHLOROPHENYL)-N'-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}THIOUREA](/img/structure/B5176765.png)
![4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one](/img/structure/B5176769.png)
![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
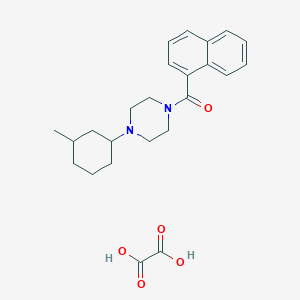
![10-(2,6-DIFLUOROPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE](/img/structure/B5176798.png)
![1-Chloro-2-[4-(2-chlorophenoxy)butoxy]benzene](/img/structure/B5176804.png)
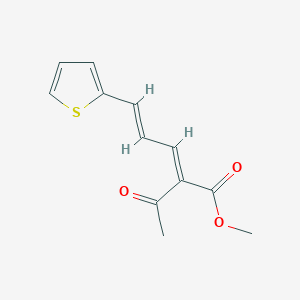
![(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE](/img/structure/B5176826.png)
